molecular formula C8H8ClN B7904769 2-(4-Chlorophenyl)aziridine

2-(4-Chlorophenyl)aziridine

Cat. No.: B7904769
M. Wt: 153.61 g/mol
InChI Key: LAVPKWQKIHTIQP-UHFFFAOYSA-N
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Description

Significance of Aziridines as Strained Heterocycles in Organic Synthesis

The defining feature of aziridines is their three-membered ring structure, which results in considerable ring strain due to bond angles of approximately 60°, a significant deviation from the ideal 109.5° for tetrahedral atoms. wikipedia.org This inherent strain is a powerful driving force for reactivity, making aziridines valuable intermediates in organic synthesis. nih.govfrontiersin.org The concept of "strain-release" promotes various chemical transformations, allowing for the synthesis of more complex molecules. nih.govfrontiersin.org

Aziridines are susceptible to ring-opening reactions when attacked by nucleophiles, a process that relieves the ring strain. wikipedia.orgillinois.edu This reactivity allows for the formation of a diverse array of nitrogen-containing compounds, including amino acids and other heterocyclic systems. fiveable.meresearchgate.net Consequently, aziridines serve as versatile building blocks in the synthesis of numerous organic compounds. fiveable.mescispace.com Their ability to undergo stereospecific ring-opening reactions is particularly advantageous, enabling the production of chiral products. fiveable.me The development of new synthetic methods for preparing aziridines and controlling their subsequent ring-opening transformations remains an active area of research. illinois.edu

Overview of 2-(4-Chlorophenyl)aziridine within Modern Aziridine (B145994) Research

This compound is a specific derivative of aziridine that has been a subject of study in various synthetic contexts. Its structure consists of an aziridine ring with a 4-chlorophenyl group attached to one of the carbon atoms. This particular compound and its N-substituted derivatives have been synthesized and utilized in a range of chemical reactions.

For instance, research has demonstrated the synthesis of this compound from styrene (B11656) derivatives. arkat-usa.org It has also been used as a precursor in the synthesis of more complex heterocyclic structures, such as morpholines. beilstein-journals.org The reactivity of the aziridine ring in this compound, influenced by the electron-withdrawing nature of the 4-chlorophenyl group, makes it a useful intermediate. For example, chiral versions of N-substituted 2-(4-chlorophenyl)aziridines have been employed in asymmetric synthesis, highlighting the compound's role in the development of stereoselective reactions. nih.govresearchgate.net

Spectroscopic data, such as ¹H NMR, has been reported for this compound and its derivatives, providing essential information for its characterization. arkat-usa.orgkuleuven.be The study of such compounds contributes to the broader understanding of aziridine chemistry and expands the toolkit available to synthetic organic chemists for constructing complex molecules.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈ClN
Molecular Weight 153.61 g/mol
Appearance Colorless syrup

Note: Some physical properties like melting and boiling points are not consistently reported in the literature. chemsynthesis.comlookchem.combldpharm.com

Table 2: Spectroscopic Data for this compound

TypeData
¹H NMR (300 MHz, CDCl₃) δ 1.26 (s br, 1H), 1.70 (d, 1H), 2.19 (d, 1H), 2.98 (dd, 1H), 7.14 – 7.36 (m, 4H)

Source: kuleuven.be

Properties

IUPAC Name

2-(4-chlorophenyl)aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVPKWQKIHTIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902761
Record name NoName_3315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 2 4 Chlorophenyl Aziridine Reactivity

Aziridine (B145994) Ring-Opening Reactions with Nucleophiles

The nucleophilic ring-opening of aziridines is a cornerstone of their synthetic utility. researchgate.net The efficiency and outcome of these reactions are highly dependent on several factors, including the nature of the substituents on the aziridine ring, the type of nucleophile employed, and the reaction conditions. nih.gov For 2-(4-chlorophenyl)aziridine, the electron-withdrawing nature of the chlorophenyl group and the potential for stabilization of intermediates play a crucial role in its reactivity profile.

The ring-opening of aziridines with nucleophiles can proceed through several mechanistic pathways, primarily distinguished by the timing of bond-breaking and bond-making steps. The two predominant mechanisms are the SN2 (bimolecular nucleophilic substitution) pathway and a pathway involving the formation of an aziridinium (B1262131) ion intermediate.

In a typical SN2 mechanism , the nucleophile directly attacks one of the electrophilic carbon atoms of the aziridine ring, leading to a concerted cleavage of the C-N bond and inversion of stereochemistry at the site of attack. This pathway is favored for activated aziridines, where an electron-withdrawing group on the nitrogen atom enhances the electrophilicity of the ring carbons. nih.gov For 2-aryl-N-tosylaziridines, Lewis acid-mediated ring-opening reactions with alcohols have been shown to proceed via an SN2 pathway, leading to nonracemic amino ethers. iitk.ac.in

Alternatively, the reaction can proceed through the formation of an aziridinium ion . This intermediate is generated by the protonation or alkylation of the aziridine nitrogen, or by coordination with a Lewis acid. mdpi.comnih.gov The resulting positively charged, highly strained three-membered ring is then susceptible to nucleophilic attack. The regioselectivity of the nucleophilic attack on the aziridinium ion is a key consideration. Attack can occur at either the C2 or C3 position, and the preferred site is influenced by electronic and steric factors. nih.gov For non-activated 2-substituted aziridines, the formation of an aziridinium salt is a common strategy to facilitate ring-opening. ugent.be

The choice between an SN2 and an aziridinium ion-mediated mechanism is often influenced by the reaction conditions. Acidic conditions, for instance, favor the formation of the aziridinium ion. frontiersin.org

The control of regioselectivity (which carbon of the aziridine ring is attacked) and stereocontrol (the three-dimensional arrangement of the resulting product) is paramount in the synthetic application of aziridine ring-opening reactions.

Substituents on the aziridine ring exert a profound influence on the regioselectivity of the ring-opening reaction. The 4-chlorophenyl group at the C2 position of the aziridine ring is a critical determinant of reactivity. As a benzylic substituent, it can stabilize a developing positive charge on the adjacent carbon atom. This electronic effect often directs nucleophilic attack to the C2 position, leading to cleavage of the more hindered C2-N bond. researchgate.net This is in contrast to 2-alkyl aziridines, which typically undergo attack at the less hindered C3 position. researchgate.net

N-activating groups , which are electron-withdrawing substituents on the nitrogen atom, play a dual role. They activate the aziridine ring towards nucleophilic attack by reducing the electron density on the ring carbons. nih.gov Furthermore, the nature of the N-activating group can influence the regioselectivity. For instance, N-tosyl (N-Ts) and N-nosyl (N-Ns) groups are commonly used to activate the aziridine ring. iitk.ac.inresearchgate.net DFT calculations have shown that the N-tosyl group can activate the ring nitrogen and influence the regioselectivity of nucleophilic attack. researchgate.net The presence of a chelating group on the nitrogen, such as a picolinamide, has been shown to be crucial for enabling certain catalytic transformations. ucla.edu

The interplay between the C2-substituent and the N-substituent is therefore critical in dictating the outcome of the ring-opening reaction.

The nature of the attacking nucleophile is another key factor governing the regioselectivity and success of the ring-opening reaction. Nucleophiles can be broadly categorized as heteroatomic or carbonaceous.

Heteroatomic nucleophiles , such as amines, alcohols, thiols, and halides, are commonly employed in aziridine ring-opening reactions. mdpi.comnih.gov For example, thiophenol has been shown to readily open the aziridine ring in a highly regioselective manner, with the attack occurring at the less substituted carbon. nih.gov The reaction rate with thiols has been observed to increase with the acidity of the thiol. researchgate.net

Carbonaceous nucleophiles , such as organometallic reagents (e.g., Grignard reagents, organocuprates), enolates, and cyanide, allow for the formation of new carbon-carbon bonds. nih.govmdpi.commdma.ch The reaction of activated 2,2-dimethylaziridines with Grignard reagents can lead to both normal and rearranged ring-opening products, with the product distribution being highly dependent on the nature of the N-activating group. mdma.ch Enolates derived from ketones, esters, and amides have also been used effectively as nucleophiles. nih.gov

The choice of nucleophile can significantly impact the reaction pathway and the resulting product. For instance, in palladium-catalyzed reactions, the type of nucleophile can influence whether the reaction proceeds with retention or inversion of stereochemistry. acs.org

The use of catalysts provides a powerful tool for controlling the regioselectivity and stereochemistry of aziridine ring-opening reactions. mdpi.comresearchgate.net A variety of transition metals and Lewis acids have been employed to achieve high levels of control.

Palladium catalysis has been extensively studied for the ring-opening of aziridines. mdpi.com Palladium catalysts can promote the cross-coupling of aziridines with various nucleophiles, including organoboronic acids and silylboranes. acs.org The regioselectivity of these reactions can often be controlled by the choice of ligand on the palladium catalyst. acs.org

Nickel catalysis has also been employed for C-H coupling reactions of benzamides with aziridines, proceeding via an SN2-type nucleophilic ring-opening process. mdpi.com Nickel catalysts have also been used for the cross-coupling of N-tosyl aziridines with alkylzinc reagents. mdpi.com

Copper catalysis has been utilized for the cross-coupling of 2-alkyl/2-arylaziridines with benzimidazoles in a regiospecific manner. mdpi.com Copper catalysts have also been shown to be effective in the borylative ring-opening of alkyl aziridines. mdpi.com

Silver catalysis , specifically with Ag(I)-diene complexes, has been used for the C-arylation of N-tosylaziridines. mdpi.com

Lewis acid catalysis plays a significant role in activating the aziridine ring and controlling the reaction outcome. iitk.ac.inucla.eduacs.org Lewis acids coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. mdpi.com For example, the combination of two Lewis acids, (salen)Co and an achiral Ti(IV) cocatalyst, has been shown to provide optimal reactivity and enantioselectivity in the fluoride (B91410) ring-opening of aziridines. ucla.edu DFT studies have proposed that in some synergistic catalytic systems, one Lewis acid can activate the aziridine while another delivers the nucleophile. ucla.edu

Table 1: Overview of Catalytic Systems in Aziridine Ring-Opening Reactions

Catalyst SystemNucleophileKey FeaturesReference
Palladium/Phosphine LigandsOrganoboronic acids, SilylboranesRegioselective and stereospecific C-C and C-Si bond formation. acs.org
Nickel/LigandlessBenzamides (via C-H activation)Cascade C-H alkylation and intramolecular amidation. mdpi.com
CopperBenzimidazoles, Diboron reagentsRegiospecific C-N and C-B bond formation. mdpi.commdpi.com
Silver(I)/Diene ComplexesArenesC-arylation of N-tosylaziridines. mdpi.com
Dual Lewis Acids (e.g., (salen)Co/Ti(IV))FluorideSynergistic activation for enantioselective ring-opening. ucla.edu

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of aziridine ring-opening reactions. acs.orgmdpi.combenthamdirect.comnih.govacs.org These studies provide valuable insights into reaction pathways, transition state geometries, and the factors that govern regioselectivity and stereochemistry.

DFT calculations have been used to:

Rationalize regioselectivity: By comparing the activation energies for nucleophilic attack at the C2 and C3 positions, DFT studies can predict and explain the observed regioselectivity. benthamdirect.comnih.gov For instance, DFT analysis has been used to understand the regioselectivity in the phenonium-ion-mediated ring opening of benzyl-substituted aziridines. nih.gov

Investigate reaction mechanisms: Computational studies can map out the entire catalytic cycle of a reaction, identifying key intermediates and transition states. mdpi.comacs.org For palladium-catalyzed ring-opening cross-coupling reactions, DFT studies have determined that transmetalation is often the rate-determining step. acs.org

Elucidate the role of catalysts and additives: DFT calculations can shed light on how catalysts and additives influence the reaction. For example, computational studies have shown that in synergistic palladium and Lewis acid catalysis, two distinct reaction pathways involving either initial C-N or C-C cleavage can be operative. mdpi.com

Predict reactivity: By calculating the activation energies for the ring-opening of different substituted aziridines, DFT can provide insights into their relative reactivities. mdpi.com

These computational investigations complement experimental findings and provide a deeper understanding of the intricate mechanistic details of this compound reactivity.

Regioselectivity and Stereocontrol in Ring Opening

Ring-Expansion and Rearrangement Reactions of Aziridines

The strained three-membered ring of aziridines, including this compound, makes them valuable precursors for the synthesis of a variety of larger nitrogen-containing heterocycles through ring-expansion and rearrangement reactions. These transformations often proceed via the formation of reactive intermediates and can be influenced by various factors such as the nature of the substituents on the aziridine ring, the reagents employed, and the reaction conditions.

Formation of Larger N-Heterocycles (e.g., Azetidines, Pyrroles, Piperidines, Azepanes)

The conversion of aziridines into larger N-heterocyclic systems is a powerful strategy in organic synthesis. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of analogous 2-aryl-aziridines provides a strong basis for predicting its behavior in these transformations.

Azetidines: The one-carbon ring expansion of aziridines to form four-membered azetidines is a synthetically useful transformation. researchgate.netnih.gov This can be achieved through various methodologies, including the reaction of an aziridine with a carbene or a carbene equivalent. For instance, the reaction of a carbamate-protected aziridine with a diazo compound in the presence of a suitable catalyst can lead to the formation of an azetidine (B1206935) via a researchgate.netnih.gov-Stevens rearrangement of an intermediate aziridinium ylide. nih.gov Based on this, it is plausible that N-protected this compound could react with a carbene source to yield the corresponding substituted azetidine.

Pyrroles: The synthesis of pyrroles from aziridines often involves a ring-opening followed by an intramolecular cyclization. nih.gov For example, the reaction of a 2-vinylaziridine (B1254788) with an alkyne, catalyzed by a transition metal such as rhodium, can lead to the formation of a pyrrole (B145914) ring. nih.gov While this compound does not possess a vinyl group, other strategies involving the reaction of the aziridine with a 1,3-dicarbonyl compound or its equivalent could potentially lead to a pyrrole structure after a sequence of ring-opening and condensation reactions. A general approach involves the reaction of an aziridine with a β-enaminone in the presence of iodine, leading to the formation of polysubstituted pyrroles. nih.gov

Piperidines: The expansion of the aziridine ring to a six-membered piperidine (B6355638) ring can be accomplished through various synthetic routes. nih.gov One common method involves the formation of an aziridinium ion intermediate, which can then undergo intramolecular rearrangement or react with a suitable three-carbon component. For example, a formal [3+3] ring expansion of bicyclic aziridines with vinyl diazoacetates has been shown to produce highly substituted dehydropiperidines. nih.gov It is conceivable that a suitably functionalized derivative of this compound could undergo a similar transformation to yield a piperidine derivative.

Azepanes: The formation of seven-membered azepanes from aziridines is a less common but valuable transformation. researchgate.net These ring expansions can be achieved through intramolecular cyclization of N-tethered aziridines or by reaction with a four-carbon unit. For instance, the ring expansion of certain piperidine derivatives can lead to the formation of azepanes, suggesting that a multi-step sequence starting from an aziridine could potentially access this ring system. rsc.org

Table 1: Representative Ring-Expansion Reactions of Aziridine Derivatives to Larger N-Heterocycles

Starting Aziridine DerivativeReagent/CatalystProduct HeterocycleReference
N-Boc-aziridineEthyl diazoacetate / P411-AzetS enzymeN-Boc-azetidine-2-carboxylate nih.gov
2-VinylaziridineAlkyne / [Rh(NBD)₂]BF₄Substituted Pyrrole nih.gov
Bicyclic AziridineVinyl diazoacetate / Rh₂(OAc)₄Dehydropiperidine nih.gov
Substituted PiperidineNot Applicable (Piperidine expansion)Azepane rsc.org

This table presents general examples of ring expansions of aziridine derivatives to illustrate the potential reactivity pathways for this compound.

Aziridine Isomerization Pathways (e.g., Aziridine-Aldimine Isomerization)

Aziridines can undergo isomerization reactions to form other structural isomers, such as allyl amines or imines. These reactions are often catalyzed by transition metals or promoted by acids. nih.govresearchgate.netnih.gov The specific outcome of the isomerization is highly dependent on the substitution pattern of the aziridine and the reaction conditions.

Aziridine-Aldimine Isomerization: While the isomerization of aziridines to allyl amines is more commonly reported, the rearrangement to imines is also a known process. For instance, N-sulfonyl aziridines have been shown to isomerize to the corresponding N-sulfonyl imines in the presence of a palladium catalyst. The proposed mechanism involves the oxidative addition of the aziridine to the palladium(0) catalyst, followed by β-hydride elimination and reductive elimination.

For this compound, an analogous isomerization to the corresponding aldimine, N-(4-chlorobenzylidene)methanimine, would involve the cleavage of a C-C bond within the aziridine ring. Such a transformation is less common than C-N bond cleavage but could potentially be induced under specific thermal or catalytic conditions. The driving force for such a rearrangement would be the formation of a more stable, non-strained imine structure. However, specific literature detailing this particular isomerization for this compound is scarce. The reaction of 2-phenylaziridines with 3-halogenocyclohex-2-enones has been shown to yield products derived from ring-opening rather than isomerization, suggesting that nucleophilic attack at the aziridine carbons is a competing and often favored pathway. rsc.org

Table 2: Potential Isomerization Products of this compound

Isomerization PathwayPotential ProductPlausibility Notes
Aziridine-Aldimine Isomerization1-(4-Chlorophenyl)-N-(methyl)methanimineLess common, requires C-C bond cleavage.
Isomerization to Allylic AmineN-(1-(4-chlorophenyl)vinyl)amineWould require a subsequent rearrangement after initial ring opening.

This table outlines hypothetical isomerization pathways for this compound based on general aziridine reactivity.

Intermediate Aziridinium Ylides and Their Transformations

Aziridinium ylides are highly reactive intermediates that can be generated from the reaction of aziridines with carbenes or carbenoids. nih.gov These ylides are characterized by a positively charged nitrogen atom adjacent to a negatively charged carbon atom and are involved in a variety of synthetically useful transformations, including rearrangements and cycloadditions.

The formation of an aziridinium ylide from this compound would typically involve the reaction of the aziridine nitrogen with a metal carbene, generated, for example, from a diazo compound in the presence of a rhodium or copper catalyst. The resulting ylide can then undergo several competing reactions, with the outcome being influenced by the structure of the ylide and the reaction conditions.

researchgate.netnih.gov-Stevens Rearrangement: This rearrangement involves the migration of a substituent from the nitrogen to the adjacent carbanionic center, leading to a ring-expanded product. For instance, the reaction of an aziridine with a carbene can lead to the formation of an azetidine via a researchgate.netnih.gov-Stevens rearrangement of the intermediate aziridinium ylide. nih.gov

nih.govnih.gov-Sigmatropic Rearrangement: If the substituent on the nitrogen is an allylic or benzylic group, a nih.govnih.gov-sigmatropic rearrangement can occur, leading to the formation of a larger ring.

Cheletropic Extrusion: Aziridinium ylides can also undergo cheletropic extrusion of an alkene, a process that competes with the desired rearrangement pathways. This is a significant consideration in the design of synthetic routes involving these intermediates. nih.gov

The transformations of aziridinium ylides provide a versatile platform for the synthesis of complex nitrogen-containing molecules. The specific application of this chemistry to this compound would depend on the choice of the carbene precursor and the reaction conditions, which would dictate the fate of the intermediate ylide.

Table 3: Potential Transformations of Aziridinium Ylides Derived from this compound

Carbene SourceExpected Ylide IntermediatePotential TransformationProduct Type
:CHCO₂Et2-(4-Chlorophenyl)aziridinium-1-yl(ethoxycarbonyl)methanide researchgate.netnih.gov-Stevens RearrangementSubstituted Azetidine
:C(Ph)CO₂Me2-(4-Chlorophenyl)aziridinium-1-yl(methoxycarbonyl)(phenyl)methanide researchgate.netnih.gov-Stevens RearrangementSubstituted Azetidine
Vinyl Carbene2-(4-Chlorophenyl)aziridinium-1-yl(vinyl)methanide[3+3] Ring ExpansionDehydropiperidine

This table illustrates hypothetical transformations of aziridinium ylides that could be generated from this compound.

Advanced Characterization Methodologies for 2 4 Chlorophenyl Aziridine and Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of synthesized aziridines. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-(4-Chlorophenyl)aziridine and its derivatives. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton of the molecule uobasrah.edu.iq.

For aziridine (B145994) rings, the protons on the three-membered ring typically appear at characteristic chemical shifts in the ¹H NMR spectrum. The coupling constants between these protons are crucial for determining their relative stereochemistry. In derivatives such as N-tosylated chlorophenyl aziridines, the chemical shifts are influenced by the electronic effects of the substituents on both the phenyl and the tosyl groups rsc.org. For instance, the spectral data for 2-(2-chlorophenyl)-1-tosylaziridine, a structural isomer of a derivative of the target compound, provides a reference for the expected resonances rsc.org.

¹H and ¹³C NMR Data for 2-(2-chlorophenyl)-1-tosylaziridine in CDCl₃

Atom Position ¹H Chemical Shift (δ, ppm) Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
Aziridine CH 4.04 (dd) 8.2, 4.8 39.0
Aziridine CH₂ 3.03 (d) 8.2 35.6
Aziridine CH₂ 2.30 (d) 4.8 35.6
Tosyl CH₃ 2.45 (s) - 21.7
Aromatic H (Tosyl) 7.90 (d) 8.2 144.8, 134.7, 129.9, 128.1
Aromatic H (Tosyl) 7.35 (d) 8.2 144.8, 134.7, 129.9, 128.1
Aromatic H (Chlorophenyl) 7.33-7.18 (m) - 133.8, 133.1, 129.2, 129.1, 127.5, 127.0

Data sourced from Pinarci and Moura-Letts, 2017. rsc.org

Enantiomeric Purity Assessment:

For chiral aziridines, determining enantiomeric purity is critical. NMR spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a powerful method for this analysis researchgate.netnih.gov. CSAs are chiral molecules that form rapid and reversible diastereomeric complexes with the enantiomers of the analyte nih.govwikipedia.org. These transient diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals for each enantiomer in the NMR spectrum researchgate.net. The enantiomeric excess (ee) can then be accurately calculated by integrating the corresponding proton signals researchgate.net. The effectiveness of this method relies on the formation of distinct non-covalent interactions, such as hydrogen bonds or π-π stacking, between the CSA and the analyte enantiomers nih.gov.

Mass Spectrometry for Mechanistic Studies and Isomeric Differentiation

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation patterns of molecules. When coupled with specific derivatization techniques, it can provide detailed structural information, particularly for differentiating isomers.

Aziridination-Assisted Mass Spectrometry is an innovative chemical derivatization strategy used to pinpoint the location of carbon-carbon double bonds (C=C) in unsaturated molecules, such as lipids and sterols nih.govacs.orgbiorxiv.org. The technique involves the chemical introduction of an aziridine ring at the site of the C=C bond in an analyte molecule biorxiv.orgacs.org.

The derivatized molecule is then subjected to tandem mass spectrometry (MS/MS). During collision-induced dissociation (CID), the high ring strain of the introduced aziridine moiety facilitates predictable fragmentation pathways nih.govacs.org. The ring opens and generates specific fragment ions that are diagnostic for the original position of the double bond biorxiv.orgbiorxiv.org. This method allows for the unambiguous differentiation of positional isomers, which is often challenging with conventional mass spectrometry nih.govacs.org. A significant additional benefit of this technique is the introduction of a nitrogen atom into often nonpolar molecules, which can substantially enhance their ionization efficiency, improving detection sensitivity nih.govacs.org.

Conceptual Workflow of Aziridination-Assisted MS

Step Process Outcome
1. Derivatization An unsaturated analyte is reacted with an aziridinating reagent (e.g., using a rhodium catalyst). A new molecule is formed with an aziridine ring at the original C=C bond location. nih.govacs.org
2. Ionization The aziridinated product is ionized (e.g., by ESI). The presence of nitrogen enhances the formation of protonated molecular ions [M+H]⁺. acs.org
3. MS/MS Analysis The molecular ion is isolated and fragmented via Collision-Induced Dissociation (CID). The strained aziridine ring directs fragmentation, producing characteristic ions. nih.govbiorxiv.org

| 4. Interpretation | The masses of the fragment ions are analyzed. | The specific m/z values of the fragments reveal the precise location of the original double bond. biorxiv.orgbiorxiv.org |

Advanced X-ray Based Spectroscopic Analysis (e.g., X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Near-Edge Structure (XANES))

Advanced X-ray based techniques provide element-specific information about the chemical environment and electronic structure, offering deeper insights into the bonding of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that measures the elemental composition and the chemical state of the detected elements wikipedia.orgnih.gov. The method is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons wikipedia.orgcaltech.edu. The binding energy of these emitted electrons is characteristic of the element and its oxidation state or local chemical environment nih.gov.

For this compound, XPS can be used to analyze the nitrogen (N 1s) and chlorine (Cl 2p) core levels. The binding energy of the N 1s electron in the strained aziridine ring would provide a unique signature reflecting its specific bonding environment. Studies on other nitrogen-containing compounds have shown that XPS can effectively differentiate between various nitrogen species, such as amine, imine, and azide (B81097) groups, based on shifts in their N 1s binding energies acs.orgnus.edu.sg. This capability would allow for the confirmation of the integrity of the aziridine ring and the study of its interactions with other surfaces or molecules.

Typical N 1s Binding Energies for Various Nitrogen Functional Groups

Functional Group Approximate N 1s Binding Energy (eV)
Amine/Amide ~400.5
Quinoid Imine ~399.3
Azide (outer N atoms) ~402.1
Azide (central N atom) ~405.6
Protonated Nitrogen ~401.3

Data compiled from related studies on nitrogen-containing compounds. acs.orgnus.edu.sg

X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful technique for probing the electronic structure of a specific element within a molecule diamond.ac.ukwikipedia.org. It measures the absorption of X-rays as the energy is tuned across an absorption edge of a core electron (e.g., the K-edge for nitrogen) nih.govyoutube.com. The resulting spectrum shows features corresponding to the transition of a core electron to unoccupied molecular orbitals nih.govdoi.org.

In the context of this compound, N K-edge XANES would provide a detailed fingerprint of the local bonding environment and electronic state of the nitrogen atom nih.gov. The positions and intensities of the peaks in the XANES spectrum are highly sensitive to the local geometry, coordination, and the nature of the chemical bonds involving the absorbing atom doi.org. This would be particularly insightful for studying the unique electronic structure of the nitrogen atom within the strained, three-membered aziridine ring. The technique can reveal information about the hybridization and partial density of unoccupied states, which are fundamental to the compound's reactivity nih.gov.

Polymerization Chemistry of Activated 2 4 Chlorophenyl Aziridine Derivatives

Factors Influencing Polymerization Outcomes

Several factors critically influence the success and outcome of the anionic ring-opening polymerization of activated 2-(4-Chlorophenyl)aziridine. The most significant of these are the nature of the N-substituent and the steric effects imposed by the C2-substituent.

N-Substitution (Activating Group): The choice of the electron-withdrawing activating group (AG) on the nitrogen atom is paramount. It not only enables the anionic polymerization to occur but also modulates the reactivity of the monomer. rsc.orgnih.gov Different activating groups, such as mesyl (Ms), tosyl (Ts), or tert-butyloxycarbonyl (Boc), have been shown to influence polymerization kinetics. rsc.orgnih.gov The electronic nature of the AG affects the electrophilicity of the ring carbons and the nucleophilicity of the propagating aza-anion. Furthermore, the selection of the AG is critical for the subsequent deprotection step to yield the final polyamine; some groups are more readily removed than others. nih.govnih.gov For instance, Boc groups can often be removed under acidic conditions, while the cleavage of sulfonyl groups can require harsher conditions. nih.govnih.gov

The interplay between the electronic effects of the N-activating group and the steric demands of the C2-(4-chlorophenyl) substituent dictates the polymerization behavior and the properties of the resulting polymer.

FactorInfluence on Polymerization of this compoundKey Considerations
N-Substitution (Activating Group) Enables AROP by increasing the electrophilicity of the ring carbons. Modulates monomer reactivity and polymerization kinetics.Choice of group (e.g., Tosyl, Mesyl, Boc) affects reaction conditions and ease of post-polymerization removal.
Steric Hindrance (C2-substituent) The 4-chlorophenyl group directs nucleophilic attack to the C3 carbon, ensuring regioselectivity and linearity. It may influence the overall rate of polymerization.The bulky substituent is crucial for structural control but might slow down the reaction compared to less hindered aziridines.

Synthesis of Linear Polyamines via Aziridine (B145994) Polymerization

The primary application of the anionic ring-opening polymerization of activated aziridines is as a strategic pathway to well-defined, linear polyamines. nih.govacs.org This is achieved through a two-step process:

Polymerization: An N-activated this compound monomer is subjected to AROP as described above. This step yields a linear precursor polymer, specifically a poly(N-activated-(4-chlorophenyl)ethyleneimine). The living nature of the polymerization allows for precise control over the molecular weight and dispersity of this precursor. nih.gov

Deprotection: The N-activating groups are subsequently cleaved from the polymer backbone. This deprotection step is a critical and often challenging part of the synthesis. nih.gov For N-sulfonylated polymers, this desulfonylation has historically required harsh conditions. nih.govresearchgate.net However, milder methods have been developed. nih.gov Upon successful removal of the activating groups, the final product is obtained: a linear poly((4-chlorophenyl)ethyleneimine), which is a type of substituted linear polyamine.

This synthetic route is a significant alternative to other methods for producing linear polyamines, such as the hydrolysis of poly(2-oxazoline)s, offering a high degree of control over the final polymer architecture. nih.govsemanticscholar.org The resulting poly((4-chlorophenyl)ethyleneimine) would possess a unique structure with a substituted phenyl ring on each repeating unit, influencing its physical and chemical properties.

Emerging Applications of Aziridines in Synthetic Chemistry Non Biological Focus

Aziridines as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The development of methods for asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. jchemlett.comsigmaaldrich.com Chiral aziridines and their derivatives have emerged as effective tools in this field, serving as both chiral auxiliaries and ligands to control the stereochemical outcome of reactions. researchgate.netwikipedia.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org

Enantiomerically pure aziridines containing additional functional groups, such as hydroxyl or phosphine moieties, have been successfully employed as chiral ligands in metal-catalyzed asymmetric reactions. researchgate.netmdpi.com These ligands coordinate to a metal center, creating a chiral environment that influences the approach of reactants, leading to high levels of enantioselectivity.

For instance, chiral aziridine-phosphine derivatives have proven to be highly effective organocatalysts in the asymmetric intramolecular Rauhut–Currier reaction. mdpi.com In these reactions, the use of a specific enantiomer of the aziridine-phosphine catalyst can control the stereochemical course of the reaction, yielding the desired chiral products with high chemical yields and excellent enantiomeric excess (ee), in some cases up to 98% ee. mdpi.com Similarly, bidentate ligands built on an aziridine (B145994) framework have been used as highly efficient catalysts for the enantioselective addition of organozinc reagents to aldehydes, producing chiral alcohols in high yields (up to 90%) and with enantiomeric excesses up to 95%. researchgate.net

The effectiveness of these aziridine-based catalysts is demonstrated by the high degree of stereocontrol they impart on chemical transformations. The table below summarizes the performance of selected chiral aziridine ligands in asymmetric synthesis.

Table 1. Performance of Chiral Aziridine Ligands in Asymmetric Synthesis
Reaction TypeChiral Ligand/Catalyst TypeSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Diethylzinc AdditionAziridinyl AlcoholBenzaldehyde(S)-1-Phenylpropan-1-ol9396 researchgate.net
Phenylethynylzinc AdditionAziridinyl AlcoholBenzaldehyde(R)-1,3-Diphenylprop-2-yn-1-ol8592 researchgate.net
Rauhut-Currier ReactionAziridine-Phosphinep-Quinone DerivativeChiral Phenol9598 mdpi.com

Development of Novel Synthetic Building Blocks and Scaffolds

The high reactivity of the strained aziridine ring makes it a versatile building block for the synthesis of complex nitrogen-containing molecules. Ring-opening reactions of aziridines with a wide variety of nucleophiles are a cornerstone of their synthetic utility, providing a direct route to β-functionalized amines. nih.govmdpi.com The efficiency and regioselectivity of these reactions are often influenced by the substituents on the aziridine ring and the specific reaction conditions employed. nih.gov

The presence of an electron-withdrawing group on the nitrogen atom activates the aziridine ring, facilitating nucleophilic attack. nih.gov Transition metal catalysis has further expanded the scope of aziridine chemistry, enabling complex transformations such as ring-opening annulations, cycloadditions, and ring expansions to synthesize diverse heterocyclic scaffolds. mdpi.com For example, palladium-catalyzed reactions of aziridines have been used to construct medicinally relevant scaffolds like 1,4-benzoxazepines, while rhodium catalysts can promote the synthesis of azepine derivatives through cycloaddition reactions. mdpi.com

A key application of aziridines as building blocks is in the stereoselective synthesis of non-proteinogenic amino acids. The regioselective and stereospecific ring-opening of a chiral phenyl-substituted aziridine with nucleophiles like indole or thiols has been shown to produce β-substituted tryptophan and cysteine derivatives, respectively. acs.org This approach highlights the ability to transfer the stereochemistry of the aziridine precursor to the final amino acid product. acs.org

Another strategy, termed alkylative aziridine ring-opening, involves the activation of the ring nitrogen with an alkylating agent, forming a reactive aziridinium (B1262131) ion. nih.gov This intermediate is then opened by an external nucleophile, allowing for the simultaneous introduction of an N-alkyl group and another functional group at the β-position. nih.gov

The versatility of aziridine ring-opening reactions is illustrated in the table below.

Table 2. Examples of Aziridine Ring-Opening Reactions for Synthetic Scaffolds
Aziridine TypeNucleophile/ReagentCatalyst/ConditionsProduct TypeReference
N-Tosyl AziridineAcrylonitriles1. Base-mediated SN2; 2. Pd-CatalystTetrahydroquinoline mdpi.com
Vinyl AziridineAlkyneRhodium CatalystDihydroazepine mdpi.com
Benzyl N-(2R,3R)-3-phenylaziridine-2-carboxylateIndoleBF3·Et2Oβ-Phenyl-substituted Tryptophan derivative acs.org
Benzyl N-(2R,3R)-3-phenylaziridine-2-carboxylate4-MethoxybenzylthiolBF3·Et2Oβ-Phenyl-substituted Cysteine derivative acs.org
N-(2-methylbenzyl) AziridineSodium Azide (B81097) (NaN3)1. Methyl triflate (MeOTf); 2. NaN3N-methylated β-azido amine nih.gov

Analytical Applications Beyond Conventional Chemical Analysis (e.g., Lipid Characterization via Aziridination)

Beyond their role in synthesis, aziridination reactions are being developed for advanced analytical applications, most notably in the field of lipidomics. chromatographyonline.comnih.gov The precise characterization of lipids, including the exact location of carbon-carbon double bonds (C=C) in their acyl chains, is a significant analytical challenge due to the existence of numerous isomers. chromatographyonline.comnih.gov

A novel analytical method utilizes N-H aziridination to derivatize C=C bonds in nonpolar lipids, such as sterols, prior to mass spectrometry (MS) analysis. nih.gov In this technique, the aziridine ring is installed at the site of unsaturation. Subsequent collision-induced dissociation (CID) in the mass spectrometer causes the ring to fragment in a predictable manner, generating diagnostic ions that pinpoint the original location of the C=C bond. chromatographyonline.comnih.gov

This aziridination-assisted MS analysis offers several advantages. The introduction of a nitrogen atom into the nonpolar lipid structure significantly enhances its ionization efficiency, leading to greater sensitivity and more accurate analysis. nih.govacs.org The method is highly specific and allows for the clear differentiation of positional isomers, such as the sterols desmosterol and 7-dehydrocholesterol, which differ only in the position of a double bond. chromatographyonline.comnih.gov This capability has been demonstrated in complex biological samples, where the technique was used to identify differences in the nonpolar lipid profiles of healthy and cancerous mouse tissues. chromatographyonline.com

Another approach for locating C=C bonds in lipids involves the Paternò-Büchi reaction, a photocycloaddition that forms an oxetane ring across the double bond, which can then be analyzed by MS. nih.govresearchgate.net More recently, an aza-Paternò-Büchi reaction using 6-azauracil has been developed, which functions similarly but forms a diazetidine ring. nih.govacs.org However, the direct aziridination method provides a powerful tool specifically for lipid characterization.

The table below presents examples of diagnostic ions generated in the aziridination-assisted MS analysis of sterol isomers.

Table 3. Diagnostic Ions for Isomeric Resolution of Sterols by Aziridination-Assisted MS
LipidFeaturePrecursor Ion (m/z)Key Diagnostic Fragment Ions (m/z)Reference
DesmosterolC=C in alkyl chain402.37 (aziridinated)384.36, 367.34 nih.govacs.org
7-DehydrocholesterolC=C in sterol backbone402.37 (aziridinated)Distinct fragmentation from Desmosterol nih.gov
CholesterolC=C in sterol backbone402.37 (aziridinated)384.36, 367.34 acs.org

Q & A

Q. Characterization methods :

  • NMR spectroscopy : Key signals include δH 3.01 ppm (aziridine protons) and δC 31.36 ppm (aziridine carbons) ().
  • IR spectroscopy : Confirms aziridine ring presence via C-N stretching (~1440 cm⁻¹) ().
  • Elemental analysis : Validates molecular formula (e.g., C₈H₇ClN) ().

Table 1 : Synthesis Optimization with Amines ()

AmineEquiv.SolventYield (%)
Benzylamine2.2DMSO98
1-Phenylethylamine1.1DMSO75*
tert-Butylamine3.0Solvent-free96
*Diastereomeric mixture with no selectivity.

Advanced: How can researchers address low reactivity in introducing electron-withdrawing groups (e.g., Boc) to this compound?

Answer:
Direct Boc protection of this compound using (Boc)₂O fails under standard conditions (reflux in CHCl₃, MeCN, or EtOH) due to steric hindrance and poor nucleophilicity. Solutions :

  • Lewis acid catalysis : Adding ZnCl₂ or CuCl₂ in acetone improves yields (up to 45%) by activating the aziridine nitrogen ().
  • Microwave-assisted reactions : Enhances reaction efficiency by reducing time and energy (e.g., 90% yield in 30 min under microwave irradiation) ().

Q. Critical analysis :

  • Avoid protic solvents (e.g., ethanol) to prevent ring-opening side reactions.
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) ().

Basic: What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Answer:

  • ¹H NMR : Coupling constants (J = 6.2 Hz for vicinal protons) confirm aziridine ring geometry ().
  • ¹³C NMR : Distinguishes N-substituted vs. unsubstituted aziridines (e.g., δC 29.53 ppm for N-H aziridines) ().
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 153.1 [M+H]⁺) ().

Methodological tip : Use triphenylmethane as an internal standard for quantitative NMR yield calculations ().

Advanced: How can diastereoselectivity challenges in aziridine synthesis be mitigated?

Answer:
Diastereoselectivity issues arise with chiral amines (e.g., 1-phenylethylamine), producing mixtures (). Strategies :

  • Steric control : Use bulky amines (e.g., neopentylamine) to favor one diastereomer ().
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity and selectivity ().
  • Catalytic asymmetric synthesis : Though not explicitly covered in the evidence, chiral Lewis acids (e.g., NiCl₂) could be explored based on related aziridine systems ().

Advanced: How to resolve contradictory yield data across different synthetic protocols?

Answer:
Contradictions often stem from reaction parameters:

  • Amine equivalents : Excess benzylamine (2.2 equiv.) improves conversion vs. 1.1 equiv. ().
  • Temperature : Solvent-free conditions at 80°C yield 96% with tert-butylamine vs. 75% at 60°C ( vs. 10).
  • Work-up procedures : Column chromatography (silica gel, hexane:EtOAc) ensures purity but may reduce isolated yields ().

Recommendation : Replicate key experiments (e.g., Entry 1, Table 1 in ) and cross-validate with elemental analysis.

Basic: What are common applications of this compound in synthetic chemistry?

Answer:

  • Ring-opening reactions : React with nucleophiles (e.g., LiAlH₄) to form 1,2,3-triaminopropanes ().
  • Heterocycle synthesis : Serve as precursors for pyridine-fused aziridines ().
  • Pharmaceutical intermediates : Functionalize via N-alkylation for bioactive molecules ().

Advanced: How to optimize regioselective ring-opening of this compound?

Answer:
Regioselectivity depends on reaction conditions:

  • Nucleophile type : Hydride sources (LiAlH₄) favor attack at the less substituted carbon ().
  • Microwave activation : Enhances ring-opening efficiency (90% yield in 10 min vs. 24 hr conventionally) ().
  • Solvent effects : Polar solvents (DMF) stabilize transition states for selective attack ().

Table 2 : Ring-Opening Outcomes ( vs. 13)

NucleophileConditionsProductYield (%)
LiAlH₄Microwave, 100°C1,2,3-Triaminopropane90
NH₃Reflux, EtOHN-Unsubstituted amine63

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Protective gear : Gloves, goggles, and lab coats (P280/P305+P351+P338) ().
  • Ventilation : Use fume hoods to avoid inhalation (H335) ().
  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent degradation ().

Advanced: How to analyze reaction mechanisms for aziridine ring expansion?

Answer:
Mechanistic studies require:

  • Kinetic profiling : Monitor intermediates via in-situ IR or NMR ().
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace nitrogen migration (not explicitly covered but inferred from ).
  • Computational modeling : DFT calculations predict transition states for ring enlargement ().

Advanced: What strategies improve atom economy in multi-step aziridine syntheses?

Answer:

  • One-pot reactions : Combine aziridination and functionalization (e.g., ’s solvent-free approach).
  • Catalytic recycling : Use recoverable Lewis acids (e.g., ZnCl₂) to reduce waste ().
  • Microwave-assisted steps : Reduce energy use and time ().

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